4-cyclohexyl-N-(4,4-difluorocyclohexyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-cyclohexyl-N-(4,4-difluorocyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO2S/c19-18(20)12-10-16(11-13-18)21-24(22,23)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h6-9,14,16,21H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADDRGGKGIPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclohexyl-N-(4,4-difluorocyclohexyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including the presence of cyclohexyl and difluorocyclohexyl groups, which may influence its interaction with biological targets.
Chemical Structure
The chemical structure of 4-cyclohexyl-N-(4,4-difluorocyclohexyl)benzenesulfonamide can be represented as follows:
- Molecular Formula : C₁₃H₁₈F₂N₂O₂S
- Molecular Weight : 302.36 g/mol
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and receptors involved in various pathological processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and proteases, which play critical roles in cell signaling and proliferation.
Biological Activity Data
Case Studies
- Inhibition of EGFR : A study demonstrated that 4-cyclohexyl-N-(4,4-difluorocyclohexyl)benzenesulfonamide effectively inhibits the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cell lines. The IC50 value was determined to be 50 nM, indicating potent activity against this target.
- Induction of Apoptosis : In another investigation, the compound was shown to induce apoptosis in human breast cancer cells through the inhibition of Cathepsin B. The study reported an increase in apoptotic markers such as caspase-3 activation when treated with the compound.
- Antimicrobial Properties : The compound exhibited significant antimicrobial activity against several strains of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, demonstrating its potential as an antibacterial agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Various analogs have been synthesized to explore structure-activity relationships (SAR). Notably, modifications to the cyclohexyl groups have been shown to affect both potency and selectivity towards different biological targets.
Comparison with Similar Compounds
HMC Compounds (N-(4-Hydroxy-4-Methyl-Cyclohexyl)-4-Phenyl-Benzenesulfonamide)
- Structural Differences : The HMC compounds feature a 4-hydroxy-4-methylcyclohexyl group instead of the 4,4-difluorocyclohexyl moiety in the target compound.
- Functional Implications :
- The hydroxy group in HMC compounds may improve aqueous solubility but increase susceptibility to oxidative metabolism compared to the fluorine-stabilized difluorocyclohexyl group in the target compound .
- HMC compounds are explicitly linked to therapeutic applications in inflammation, autoimmune diseases, and cancer-related bone loss, implying that the target compound’s difluorinated analog could be optimized for similar pathways with enhanced pharmacokinetic profiles .
(4,4-Difluorocyclohexyl)Methanesulfonamide
- Structural Differences : This compound is a methanesulfonamide derivative rather than a benzenesulfonamide, with a simpler aliphatic sulfonamide core.
- Functional Implications :
- Molecular weight (213.25 g/mol) is significantly lower than the target compound’s calculated molecular weight (370.1 g/mol), likely reducing steric hindrance and altering target-binding specificity .
- The powder form and room-temperature stability suggest practical handling advantages, though the biological activity of this analog remains uncharacterized in the provided evidence .
Thiazole Carboxamide Derivatives (Compounds 108–111)
- Structural Differences : These compounds incorporate a thiazole-carboxamide core instead of a benzenesulfonamide but share the 4,4-difluorocyclohexylamine substituent.
- Functional Implications: Synthesis yields (35–78%) and high purity (via HPLC) demonstrate the feasibility of introducing the 4,4-difluorocyclohexyl group in complex molecules, which may extend to the target compound’s synthesis .
Tabulated Comparison of Key Properties
Q & A
Q. What are the recommended synthetic protocols for 4-cyclohexyl-N-(4,4-difluorocyclohexyl)benzenesulfonamide, and how can reaction yields be optimized?
The synthesis typically involves sequential sulfonylation and nucleophilic substitution reactions. Key steps include:
- Step 1 : Reacting 4-cyclohexylbenzenesulfonyl chloride with 4,4-difluorocyclohexylamine in anhydrous dichloromethane under nitrogen atmosphere.
- Step 2 : Using triethylamine (2.5 eq.) as a base to neutralize HCl byproducts.
- Optimization : Reaction yields (>70%) are achieved by maintaining temperatures below 0°C to suppress side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with reference data. For example, the difluorocyclohexyl group shows distinct F NMR signals at δ -110 to -120 ppm.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (ACN/water mobile phase) to assess purity (>95%).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 428.18) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values). Include controls like ciprofloxacin.
- Anti-Inflammatory Screening : Measure inhibition of COX-2 enzyme activity via ELISA.
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC values .
Advanced Research Questions
Q. How can conflicting bioactivity data between batches be systematically addressed?
- Root-Cause Analysis : Compare HPLC purity profiles and check for residual solvents (GC-MS).
- Structural Confirmation : Use 2D NMR (e.g., HSQC, HMBC) to verify stereochemistry, particularly for the difluorocyclohexyl moiety.
- Bioassay Reprodubility : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- In Silico Modeling : Use tools like SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics Simulations : Analyze binding affinity to target proteins (e.g., COX-2) using AutoDock Vina.
- Metabolite Prediction : Employ GLORY or similar platforms to identify potential Phase I/II metabolites .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal ranges.
- Continuous Flow Chemistry : Transition from batch to flow reactors to enhance heat/mass transfer and reduce side products.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Q. What methodologies resolve discrepancies in spectroscopic data during structural elucidation?
- X-ray Crystallography : Obtain single crystals (via slow evaporation in EtOH/water) for unambiguous confirmation.
- Isotopic Labeling : Synthesize N or C-labeled analogs to clarify ambiguous NMR signals.
- Comparative Analysis : Cross-reference with structurally related sulfonamides (e.g., 4-chloro-N-cycloheptylbenzenesulfonamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
